molecular formula C13H16FN3O2 B1520705 tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate CAS No. 1228666-42-9

tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

Cat. No.: B1520705
CAS No.: 1228666-42-9
M. Wt: 265.28 g/mol
InChI Key: ILNJJLYIJFAGBI-UHFFFAOYSA-N
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Description

Tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate is a high-purity chemical intermediate offered for research and development purposes. This compound, with a molecular formula of C13H16FN3O2 [cited:1][cited:2], is a protected amine derivative of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry [cited:4]. The presence of both the fluorinated pyrrolopyridine core and the tert-butoxycarbonyl (Boc) protecting group makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents [cited:6]. The Boc group can be readily removed under mild acidic conditions to reveal the primary amine, enabling further functionalization through amide bond formation or other coupling reactions [cited:7][cited:9]. Researchers can utilize this solid compound in various exploratory syntheses, leveraging its unique structure to create novel compounds for screening and biological evaluation. As supplied by manufacturers, this product is presented as a solid [cited:2]. It is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-6-9-8-4-5-15-11(8)16-7-10(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJJLYIJFAGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678438
Record name tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-42-9
Record name 1,1-Dimethylethyl N-[(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The presence of a fluorine atom in the compound could enhance its ability to form stable bonds with its targets, potentially increasing its potency. Fluorine is often included in drug molecules for this reason .

The compound also contains a carbamate group. Carbamates are known to have diverse biological activities. For example, they can inhibit enzymes such as acetylcholinesterase, which is targeted in the treatment of Alzheimer’s disease .

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors. These could include its size, polarity, and the presence of functional groups that can be metabolized by enzymes in the body .

The compound’s stability and efficacy could be influenced by various environmental factors. For example, pH levels could affect the compound’s ionization state and therefore its ability to cross cell membranes. Temperature could influence the compound’s stability, and the presence of other substances could lead to interactions affecting the compound’s activity .

Biological Activity

tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate, with the CAS number 1228666-42-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16FN3O2
  • Molecular Weight : 265.28 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom and a tert-butyl carbamate moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its antiproliferative effects and interactions with cellular mechanisms.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, modifications to the pyrrolo[2,3-b]pyridine structure have been shown to retain or enhance activity against HeLa cells, a widely used cervical cancer cell line. These compounds function as potent inhibitors of tubulin assembly, leading to disruptions in microtubule dynamics and ultimately inducing cell death through mitotic delay .

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Tubulin Assembly : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is critical for mitotic spindle formation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Fluorine Substitution Effects : The presence of a fluorine atom in the structure has been linked to enhanced binding affinity and selectivity towards target proteins involved in cell proliferation pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Demonstrated that derivatives of pyrrolo[2,3-b]pyridine showed significant cytotoxicity against various cancer cell lines, including HeLa cells.
Study 2Investigated the structure-activity relationship (SAR) and found that modifications at the 4-position enhanced antiproliferative effects while maintaining selectivity for cancer cells over normal cells.
Study 3Explored the pharmacokinetics and bioavailability of related compounds, suggesting that fluorinated derivatives exhibit improved metabolic stability .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

  • Mechanism of Action : Compounds similar to tert-butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate have been studied for their ability to inhibit specific kinases involved in cancer progression. The fluorinated pyrrolopyridine moiety enhances binding affinity to target proteins, making it a candidate for anticancer drug development.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyridines exhibited potent inhibitory activity against cancer cell lines, showing promise for further development as anticancer agents .

2. Neurological Disorders

  • Potential Uses : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.
  • Research Findings : In preclinical models, compounds with similar structures have shown efficacy in modulating serotonin receptors, indicating potential therapeutic effects .

Pharmacological Applications

1. Enzyme Inhibition

  • Target Enzymes : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in managing metabolic diseases.
  • Experimental Results : In vitro studies have shown that this compound can effectively inhibit specific enzymes, leading to decreased levels of harmful metabolites .

Material Science Applications

1. Polymer Chemistry

  • Use in Synthesis : The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties.
  • Data Table : Below is a summary of its potential applications in polymer synthesis:
Application AreaDescriptionPotential Benefits
Polymer AdditiveUsed to modify polymer propertiesImproved thermal stability
Coating MaterialsEnhances adhesion propertiesIncreased durability
Composite MaterialsActs as a reinforcement agentEnhanced mechanical strength

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Compound A : tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
  • Molecular Formula : C₁₄H₁₆F₃N₃O₂
  • Molecular Weight : 315.295 g/mol
  • Key Differences: Replaces the 5-fluoro group with a bulkier, electron-withdrawing trifluoromethyl (-CF₃) group. The -CF₃ group also provides steric hindrance, which may alter binding kinetics in biological targets .
Compound B : tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
  • Molecular Formula : C₁₃H₁₄F₃N₃O₂
  • Molecular Weight : 301.26 g/mol
  • Key Differences : Lacks the methylene spacer between the carbamate and pyrrolopyridine core. This structural simplification reduces molecular weight and may decrease conformational flexibility, impacting interactions with target proteins .

Variations in the Carbamate Substituent

Compound C : tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Molecular Weight : 247.29 g/mol
  • Key Differences: Substitutes the methylene-linked carbamate with a direct methyl-carbamate group. The smaller size may improve solubility but limit steric interactions .

Core Heterocycle Modifications

Compound D : tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
  • Key Differences : Replaces the pyrrolo[2,3-b]pyridine core with a pyrrolo[2,3-b]pyrazine system. The pyrazine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. The tosyl (-SO₂C₆H₄CH₃) group adds steric bulk and sulfonic acid functionality, making this compound more reactive in nucleophilic substitutions .

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is commonly prepared via cyclization reactions starting from substituted aminopyridines or related precursors. According to patent WO2006063167A1, various substituted 1H-pyrrolo[2,3-b]pyridines can be synthesized through halogenation, sulfonylation, and subsequent cyclization steps under reflux conditions in the presence of catalysts and bases.

  • Example: 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine was prepared and then subjected to tosyl chloride-mediated sulfonylation in a biphasic system (dichloromethane and NaOH), followed by reflux and acidification to yield the desired intermediate.

Attachment of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group introduction onto the methyl substituent attached to the pyrrolo[2,3-b]pyridine ring is typically performed via carbamoylation reactions using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

  • A representative procedure involves reacting the corresponding amine or amine precursor with tert-butyl chloroformate under mild conditions to afford the tert-butyl carbamate derivative.

  • Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate in hexane, yielding the tert-butyl carbamate as a solid or oil.

Detailed Example Procedure (Inferred and Adapted)

Step Reagents & Conditions Description Yield & Notes
1 Starting aminopyridine derivative Cyclization to form pyrrolo[2,3-b]pyridine core Reflux in dichloromethane/NaOH biphasic system, 3 h reflux
2 Halogenation or fluorination reagents Introduction of fluorine at 5-position Electrophilic fluorination or substitution, conditions vary
3 tert-Butyl chloroformate, base (e.g., triethylamine) Carbamoylation of methylamine substituent Room temperature, 16 h, followed by extraction and chromatography
4 Purification Silica gel chromatography with 5–50% ethyl acetate in hexane Yields typically 70–80%

Analytical and Purification Techniques

  • Extraction: Organic layers are often extracted multiple times with ethyl acetate and dried over sodium sulfate or magnesium sulfate.
  • Chromatography: Flash chromatography on silica gel is the standard purification method, employing gradients of ethyl acetate in hexane.
  • Characterization: LC-MS and NMR spectroscopy confirm the structure and purity. For example, LC-MS m/z values around 274–276 [M+H]+ are consistent with related tert-butyl carbamate derivatives.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Reference(s)
Cyclization solvent Dichloromethane/aqueous NaOH biphasic
Cyclization temperature Reflux (approx. 40°C for DCM reflux)
Fluorination method Electrophilic fluorination or nucleophilic substitution Inferred from analogs
Carbamoylation reagent tert-Butyl chloroformate or Boc2O
Carbamoylation conditions Room temperature, 16 h stirring
Purification method Silica gel chromatography, 5–50% EtOAc in hexane
Yield 70–80% for carbamate formation

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate?

The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrrolopyridine derivatives. For example, tert-butyl carbamate intermediates are often synthesized using Sonogashira or Suzuki-Miyaura couplings, followed by deprotection or cyclization steps. Key steps include the use of THF as a solvent, CuI/Pd(PPh₃)₂Cl₂ catalysts, and purification via column chromatography . Optimizing reaction time (e.g., 12–24 hours) and temperature (20–65°C) improves yields.

Q. What safety protocols should be followed when handling this compound?

Based on GHS classification, the compound may cause acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use PPE (gloves, lab coats, safety goggles) and work in a fume hood. Avoid inhalation of vapors and ensure proper ventilation. Storage should be in tightly sealed containers under refrigeration (2–8°C) to maintain stability .

Q. How can NMR and mass spectrometry be used to characterize this compound?

1H NMR (300 MHz, CDCl₃) is critical for verifying structural motifs, such as tert-butyl singlet peaks (δ 1.36 ppm) and aromatic protons from the pyrrolopyridine core (δ 6.5–8.5 ppm). ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅FN₃O₂: 276.11). For analogs, coupling constants (e.g., J = 6.6 Hz for methylene groups) help validate stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Replace the 5-fluoro group with other halogens (e.g., Cl, Br) or electron-withdrawing substituents to assess impact on biological activity. Compare with analogs like tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate (CAS 1346447-34-4) to evaluate halogen-dependent interactions. Use in vitro assays (e.g., kinase inhibition) to quantify potency shifts .

Q. What experimental strategies resolve contradictions in reported toxicity data?

Conflicting acute toxicity values (e.g., Category 4 vs. Category 3 oral toxicity) may arise from batch purity or assay variability. Conduct dose-response studies in rodent models under standardized OECD guidelines. Cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) and HPLC purity checks (>95%) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Design accelerated degradation studies:

  • Acidic/basic conditions : Incubate in 0.1M HCl/NaOH at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48 hours.
  • Thermal stability : Heat solid samples at 50°C for 1 week; analyze by TGA/DSC. Evidence suggests tert-butyl carbamates are prone to hydrolysis in acidic media, requiring pH-neutral storage .

Q. What methodologies assess its potential as a kinase inhibitor or epigenetic modulator?

Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. For epigenetic targets (e.g., bromodomains), employ TR-FRET or AlphaScreen assays with histone peptides. Structural analogs like tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6) show utility in targeting reader domains .

Q. How can computational modeling predict its metabolic pathways?

Use in silico tools like Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism sites. Validate with microsomal stability assays (human liver microsomes + NADPH). Key metabolites may include hydroxylated pyrrolopyridine derivatives or tert-butyl cleavage products .

Key Research Considerations

  • Synthetic Optimization : Prioritize catalyst screening (e.g., PdCl₂ vs. Pd(OAc)₂) to reduce byproducts.
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity.
  • Data Reproducibility : Document batch-specific purity and solvent residues (e.g., residual THF in NMR).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Reactant of Route 2
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tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

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